N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide is a useful research compound. Its molecular formula is C20H15N3O2S and its molecular weight is 361.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Potential
Anticancer Activity : A study highlighted the synthesis and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole, showing moderate activity against breast cancer cell lines, suggesting the potential of oxadiazole derivatives in cancer treatment (Salahuddin et al., 2014).
Anticonvulsant Activity : Novel semicarbazones based 2,5-disubstituted-1,3,4-oxadiazoles were designed and synthesized, demonstrating significant anticonvulsant activities in various models, thereby validating the pharmacophoric model with four binding sites for anticonvulsant activity (Rajak et al., 2010).
Antibacterial and Antifungal Activities : The synthesis and antibacterial evaluation of 2-(thiazol-5-yl)-1,3,4-oxadiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA) showed promising results, with several derivatives demonstrating activity comparable to vancomycin (Hannoun et al., 2019).
Material Science Applications
Liquid Crystals : The study on 1,3,4-oxadiazole-based liquid crystals revealed that different polar substituents significantly affect their mesomorphic phases, transition temperatures, and optical properties, underscoring the importance of terminal substitution in designing materials with specific liquid crystalline behaviors (Sung & Lin, 2004).
Organic Light-Emitting Diodes (OLEDs) : Bipolar host materials comprising oxadiazole acceptors exhibited high morphological stability and significant efficiency in phosphorescent OLEDs, showcasing the potential of oxadiazole derivatives in the development of efficient OLED devices (Zhang et al., 2015).
Chemical Sensing
- Phosgene Detection : Derivatives of o-phenylenediamine incorporating oxadiazole units were tested as chemosensors for phosgene, demonstrating significant color changes and/or fluorescence intensity enhancements upon detection, highlighting their potential in developing sensitive and selective sensors for toxic agents (Hu et al., 2016).
Mechanism of Action
Target of action
The compound contains a 1,3,4-oxadiazole ring, which is a heterocyclic compound. Compounds with this structure are known to exhibit various biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects . The exact target would depend on the specific substituents and overall structure of the compound.
Biochemical pathways
Without specific information on the compound’s target and mode of action, it’s difficult to predict the exact biochemical pathways it might affect. Compounds with similar structures have been found to affect various pathways related to inflammation, cell growth, and microbial metabolism .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c1-26-17-8-4-7-16(12-17)19-22-23-20(25-19)21-18(24)15-10-9-13-5-2-3-6-14(13)11-15/h2-12H,1H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCUCCHPUQITGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.